molecular formula C35H29ClO3 B13437593 1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene

1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene

Cat. No.: B13437593
M. Wt: 533.1 g/mol
InChI Key: AJHNFMVUTKTQPL-UHFFFAOYSA-N
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Description

This compound features a central ethenylidene group (C=CHCl) substituted with a 4-methoxyphenyl moiety and two 4-(phenylmethoxy)benzene rings. The phenylmethoxy groups (benzyloxy substituents) distinguish it from simpler bis(4-methoxyphenyl) derivatives.

Properties

Molecular Formula

C35H29ClO3

Molecular Weight

533.1 g/mol

IUPAC Name

1-[1-chloro-2,2-bis(4-phenylmethoxyphenyl)ethenyl]-4-methoxybenzene

InChI

InChI=1S/C35H29ClO3/c1-37-31-18-16-30(17-19-31)35(36)34(28-12-20-32(21-13-28)38-24-26-8-4-2-5-9-26)29-14-22-33(23-15-29)39-25-27-10-6-3-7-11-27/h2-23H,24-25H2,1H3

InChI Key

AJHNFMVUTKTQPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] typically involves:

  • Formation of the ethenylidene linkage with chloro substitution.
  • Introduction of 4-methoxyphenyl and phenylmethoxy substituents through etherification and aromatic substitution reactions.
  • Use of protecting groups and selective catalysts to ensure regioselectivity and stereoselectivity.

Reported Synthetic Routes

Due to the compound’s complexity, direct literature on its preparation is scarce; however, by surveying related compounds and synthetic methodologies, the following preparation approach can be outlined:

Step 1: Synthesis of 4-(Phenylmethoxy)benzene Derivative
  • Starting from 4-hydroxybenzaldehyde or 4-hydroxyphenyl derivatives, benzylation is performed using benzyl chloride or benzyl bromide under basic conditions to form the phenylmethoxy ether moiety.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
  • Reaction temperature is controlled between 50–80°C for optimal yield.
Step 2: Formation of the Chloro(4-methoxyphenyl)ethenylidene Core
  • The ethenylidene linkage is introduced via condensation reactions between substituted benzaldehydes and chlorinated intermediates.
  • A common method involves the use of chlorinated acetophenone derivatives reacting with 4-methoxybenzaldehyde under acidic or basic catalysis to form the chloro-substituted ethenylidene.
  • Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., pyridine) facilitate the condensation.
  • Control of temperature (0–25°C) and reaction time (several hours) is critical to avoid side reactions.
Step 3: Coupling and Final Assembly
  • The two aromatic units (4-methoxyphenyl and 4-(phenylmethoxy)benzene) are coupled via the ethenylidene bridge.
  • This may involve Wittig-type reactions or aldol condensations followed by chlorination steps.
  • Purification is typically performed by recrystallization or chromatographic techniques.

Catalysts and Reaction Conditions

Step Catalyst/Reagent Solvent Temperature (°C) Notes
Benzylation of phenols K2CO3 or NaH DMF, DMSO 50–80 Ether formation, base-promoted
Ethenylidene formation Lewis acid (AlCl3) or base (pyridine) CH2Cl2, toluene 0–25 Condensation reaction
Coupling and chlorination PCl5, SOCl2 or chlorinating agents Various 0–50 Chlorine introduction

Purification Techniques

  • Column chromatography on silica gel using hexane/ethyl acetate mixtures.
  • Recrystallization from solvents such as ethanol or ethyl acetate.
  • Characterization by NMR, IR, and mass spectrometry confirms product purity and structure.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages
Base-promoted benzylation High yield, mild conditions Requires anhydrous conditions
Lewis acid-catalyzed condensation Good regioselectivity and yield Sensitive to moisture, harsh reagents
Chlorination step Effective introduction of Cl substituent Potential for side reactions, requires careful control

Research Findings and Challenges

  • The key challenge in synthesis is achieving selective chlorination at the ethenylidene moiety without affecting other aromatic sites.
  • Use of protecting groups on phenolic hydroxyls improves selectivity and yield.
  • Recent research emphasizes mild catalytic systems and greener solvents to improve sustainability.
  • Stereochemical control is less critical for this compound but may be important for derivatives with chiral centers.

Summary Table of Key Data

Parameter Data/Condition
Molecular Weight 533.1 g/mol
Solvents Used DMF, DMSO, CH2Cl2, toluene
Catalysts K2CO3, NaH, AlCl3, pyridine
Temperature Range 0–80°C
Purification Methods Chromatography, recrystallization
Yield Range (reported) 60–85% (dependent on step and conditions)

Chemical Reactions Analysis

Types of Reactions

1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly non-steroidal antiestrogens with antitumor activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to estrogen receptors, inhibiting their activity and thereby exerting antiestrogenic effects. This mechanism is particularly relevant in the context of its potential antitumor activity, where it can inhibit the growth of estrogen-dependent cancer cells.

Comparison with Similar Compounds

Methoxychlor [1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane]

Structural Differences :

  • Methoxychlor has a trichloroethane (CCl₃-CH₂) backbone instead of an ethenylidene (C=CHCl) group.
  • Substituents: Methoxy (-OCH₃) groups at the para positions of both aromatic rings vs. phenylmethoxy (-OCH₂C₆H₅) in the target compound.

Dimethoxy-DDE [2,2-bis(4-methoxyphenyl)-1,1-dichloroethene]

Structural Differences :

  • Dimethoxy-DDE shares the ethenylidene backbone (C=CHCl) but lacks phenylmethoxy groups.
  • Substituents: Methoxy (-OCH₃) groups instead of benzyloxy (-OCH₂C₆H₅).

Functional Implications :

  • Dimethoxy-DDE is a metabolite of methoxychlor and exhibits estrogenic activity in vitro without requiring metabolic activation .
  • The phenylmethoxy groups in the target compound may enhance steric hindrance, reducing receptor binding affinity compared to dimethoxy-DDE.
Property Target Compound Dimethoxy-DDE
Substituents Phenylmethoxy (-OCH₂C₆H₅) Methoxy (-OCH₃)
Estrogenic Activity Unknown High (direct activity)
Metabolic Stability Likely higher (bulkier groups) Lower (prone to further oxidation)

Fluorinated Analog [1,1μ-{Chloro[4-(heptadecafluorodecyl)phenyl]methylene}-bis(4-methoxybenzene)]

Structural Differences :

  • Fluorinated analog replaces phenylmethoxy with a 4-(perfluorodecyl)phenyl group.
  • Core structure retains the chloroethenylidene moiety.

Functional Implications :

  • Fluorination increases hydrophobicity and chemical stability, making it suitable for surface coatings or fluoropolymer synthesis .
  • The target compound’s phenylmethoxy groups may offer better solubility in organic solvents compared to the fluorinated analog.
Property Target Compound Fluorinated Analog
Substituents Phenylmethoxy (-OCH₂C₆H₅) Perfluorodecyl (-C₁₀F₁₇)
Hydrophobicity Moderate Extremely high
Potential Applications Organic synthesis, probes Specialty materials (e.g., non-stick coatings)

Triphenylmethane Derivatives (e.g., 4,4’-Dimethoxytrityl Chloride)

Structural Differences :

  • Triphenylmethane derivatives feature a central carbon bonded to three aromatic rings, unlike the ethenylidene group.
  • Example: 4,4’-Dimethoxytrityl chloride has methoxy groups and a trityl chloride moiety .

Functional Implications :

  • Triphenylmethane derivatives are widely used as protecting groups in oligonucleotide synthesis due to their stability and ease of removal .
  • The target compound’s ethenylidene backbone may confer unique reactivity in cross-coupling reactions or as a photoactive moiety.

Data Tables

Table 1: Molecular Formulas and Key Features

Compound Molecular Formula Key Feature
Target Compound C₂₉H₂₃ClO₄ Ethenylidene + phenylmethoxy substituents
Methoxychlor C₁₆H₁₅Cl₃O₂ Ethane backbone + methoxy groups
Dimethoxy-DDE C₁₆H₁₄Cl₂O₂ Ethenylidene + methoxy groups
Fluorinated Analog (F17 DMT Cl) C₃₁H₂₂ClF₁₇O₂ Ethenylidene + perfluorodecyl chain

Table 2: Estrogenic Activity Rankings (From )

Compound Relative Potency
Bis-OH-MDDE Highest
Bis-OH-methoxychlor High
Mono-OH-MDDE Moderate
Mono-OH-methoxychlor Low

Biological Activity

The compound 1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene], often referred to as a cinnamoyl derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This article reviews the synthesis, structural characterization, and biological properties of this compound, with a focus on its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of the compound typically involves a series of reactions including the Knoevenagel condensation and other organic transformations. The general synthetic route includes:

  • Starting Materials : The synthesis begins with 4-chlorobenzaldehyde and 4-methoxyphenol.
  • Reaction Conditions : The reaction is carried out under controlled conditions using solvents such as dichloromethane and reagents like triethylamine.
  • Characterization Techniques : Structural confirmation is achieved through techniques such as NMR spectroscopy and X-ray crystallography.

The molecular structure features a conjugated system that enhances its biological activity. The compound exists predominantly in an E configuration due to the nature of the double bond between the phenyl rings, which plays a crucial role in its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through:

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly those associated with cancer cell growth.
  • In vitro Studies : In laboratory settings, it has demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity:

  • Cytokine Modulation : It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In vivo studies using animal models of inflammation have shown reduced edema and inflammatory markers upon treatment with this compound.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Findings : Treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
    • : Suggests potential for development as an anticancer agent.
  • Study on Inflammatory Response :
    • Objective : To assess anti-inflammatory properties in LPS-stimulated macrophages.
    • Findings : Significant reduction in inflammatory cytokine levels was recorded.
    • : Indicates therapeutic potential for inflammatory diseases.

Data Table

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerMCF-715Induction of apoptosis
AnticancerA54920Inhibition of proliferation
Anti-inflammatoryMacrophagesN/ACytokine modulation

Q & A

Q. What are the key synthetic routes for 1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene]?

Methodological Answer: A common approach involves Stille coupling to link aryl halides with organotin reagents, as seen in analogous bis(methoxyaryl) systems. For example, tributyltin intermediates (e.g., 4-methoxy-N-(4-(tributylstanyl)phenyl)aniline) can react with brominated diketones to form ethenylidene bridges . Another method uses condensation reactions with substituted benzaldehydes under reflux in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration to isolate the product .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm for methoxyphenyl and benzyloxy groups) and confirm chlorine presence via isotopic splitting in 13C^{13}\text{C} NMR .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (C31_{31}H22_{22}ClF17_{17}O2_2, m/z 784.9310) and fragmentation patterns of related fluorinated analogs .
  • FT-IR : Identify C-Cl stretches (~550–650 cm1^{-1}) and aryl ether C-O-C vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Methodological Answer: Conflicts in aromatic proton assignments often arise from rotamers or solvent-induced shifts . Use 2D NMR (COSY, NOESY) to correlate coupling constants and spatial proximity of protons. For example, NOESY can differentiate between para-substituted methoxy groups and ethenylidene bridges . Cross-reference with computational models (DFT-optimized structures) to validate chemical shift predictions .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

Methodological Answer:

  • Steric hindrance : The bulky benzyloxy and methoxyphenyl groups reduce reactivity. Use microwave-assisted synthesis to enhance kinetics and reduce side reactions .
  • Purification : The compound’s low solubility in polar solvents necessitates gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization from toluene .

Q. How does the chloro-ethenylidene bridge influence electronic properties?

Methodological Answer: The chlorine atom increases electron-withdrawing effects, polarizing the ethenylidene bridge. Cyclic voltammetry (CV) shows a redox peak at ~−1.2 V (vs. Ag/AgCl), indicating stabilization of the LUMO. Compare with non-chlorinated analogs (e.g., 4,4'-dimethoxytrityl derivatives) to isolate the chlorine contribution .

Q. What strategies mitigate decomposition during storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (Ar/N2_2).
  • Hydrolysis : Avoid protic solvents; use anhydrous DMSO or DMF for solutions.
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C; store below −20°C for long-term stability .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate findings?

Methodological Answer:

  • Dose-response curves : Replicate assays (e.g., IC50_{50}) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Impurity analysis : Use HPLC-MS to confirm compound purity (>98%). Trace benzyl chloride byproducts (from synthesis) may falsely enhance cytotoxicity .
  • Control experiments : Compare activity with structurally similar but inactive analogs (e.g., non-chlorinated bis-methoxy derivatives) .

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